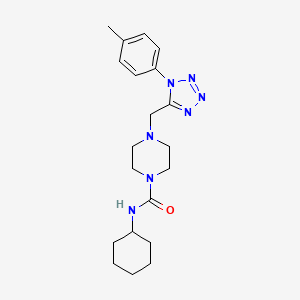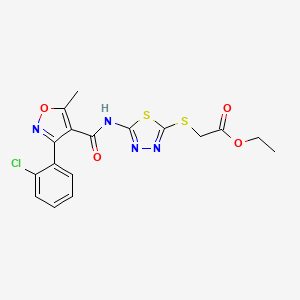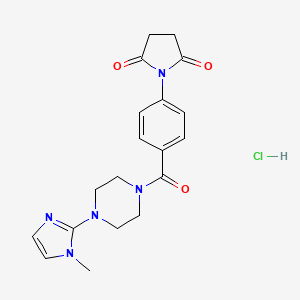![molecular formula C16H26ClN B2556350 2-[(4-Tert-butylphenyl)methyl]-2-methylpyrrolidine hydrochloride CAS No. 1955548-82-9](/img/structure/B2556350.png)
2-[(4-Tert-butylphenyl)methyl]-2-methylpyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Tert-butylphenyl)methyl]-2-methylpyrrolidine hydrochloride, also known as JNJ-7925476, is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a highly selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, stress, and mood. In
Applications De Recherche Scientifique
Synthetic Applications and Medicinal Chemistry
4-Fluoropyrrolidine Derivatives
These compounds are pivotal in medicinal chemistry, especially as dipeptidyl peptidase IV inhibitors. A study outlines the high-yield synthesis of N-protected 4-fluoropyrrolidine derivatives using a double fluorination methodology. These synthons facilitate the preparation of various medicinal intermediates, showcasing the importance of pyrrolidine derivatives in drug development (Singh & Umemoto, 2011).
N-Acylpyrrolidine Synthesis
Another study describes a scalable asymmetric synthesis of a highly substituted N-acylpyrrolidine, demonstrating the compound's significance in inhibiting HCV polymerase. The synthetic route emphasizes the compound's pharmaceutical relevance, particularly in antiviral therapy (Agbodjan et al., 2008).
Catalytic and Material Chemistry
Oxidation Catalysis
Research on tert-butyl hydroperoxide's use in sulfide to sulfoxide conversions underlines the catalytic potential of related compounds. This study provides insight into oxidation processes that are crucial for synthesizing sulfoxides and sulfones, compounds with significant industrial and pharmaceutical applications (Wang, Lente, & Espenson, 2002).
Regenerable Hydroperoxide Systems
Another study highlights the development of a regenerative hydroperoxide system using N-methylpyrrolidinone for catalytic substrate oxidation. This showcases the innovative use of pyrrolidine derivatives in creating sustainable catalytic cycles for industrial applications (Patton & Drago, 1993).
Propriétés
IUPAC Name |
2-[(4-tert-butylphenyl)methyl]-2-methylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N.ClH/c1-15(2,3)14-8-6-13(7-9-14)12-16(4)10-5-11-17-16;/h6-9,17H,5,10-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBBQKXBUJJRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC=C(C=C2)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-methylcyclohexyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2556271.png)
![N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2556274.png)
![3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid](/img/structure/B2556275.png)
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2556278.png)
![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2556279.png)


![1-(3-(diethylamino)propyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2556284.png)
![4-(4-Bromophenyl)-2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}pyrimidine](/img/structure/B2556286.png)

